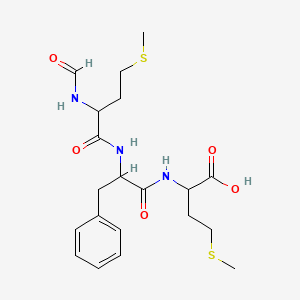
For-DL-Met-DL-Phe-DL-Met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of For-DL-Met-DL-Phe-DL-Met-OH typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). The activated amino acids are then sequentially coupled to form the peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions efficiently. The use of high-throughput liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
For-DL-Met-DL-Phe-DL-Met-OH can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The compound can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The formyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with substituted formyl groups.
Applications De Recherche Scientifique
For-DL-Met-DL-Phe-DL-Met-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and degradation.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of For-DL-Met-DL-Phe-DL-Met-OH involves its interaction with specific molecular targets and pathways. The formyl group at the N-terminus of the peptide can interact with formyl peptide receptors (FPRs) on the surface of cells, triggering signaling pathways that lead to various cellular responses. The methionine and phenylalanine residues can also interact with other proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Methionine: A racemic mixture of methionine used in animal feed and nutritional supplements.
DL-Phenylalanine: A racemic mixture of phenylalanine used in dietary supplements and as a precursor for the synthesis of other compounds.
DL-2-Hydroxy-4-(methylthio)butanoic acid (DL-OH-Met): A methionine analog used in animal nutrition
Uniqueness
For-DL-Met-DL-Phe-DL-Met-OH is unique due to its specific sequence and the presence of the formyl group, which imparts distinct chemical and biological properties. Unlike simple amino acids or their analogs, this compound can interact with multiple molecular targets and participate in complex biochemical pathways .
Propriétés
Formule moléculaire |
C20H29N3O5S2 |
|---|---|
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)23-17(12-14-6-4-3-5-7-14)19(26)22-16(20(27)28)9-11-30-2/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28) |
Clé InChI |
BSSXRCLBQLQBOD-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


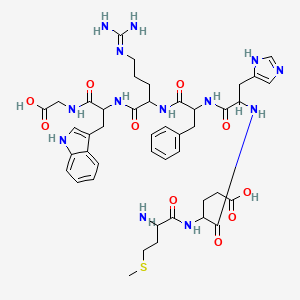
![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
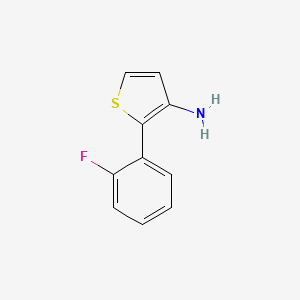
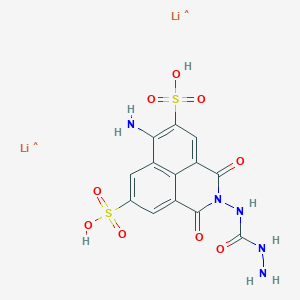
![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
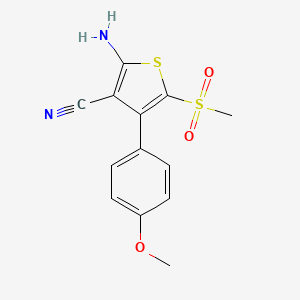
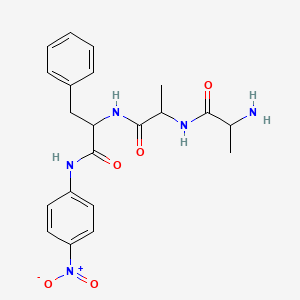
![Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)
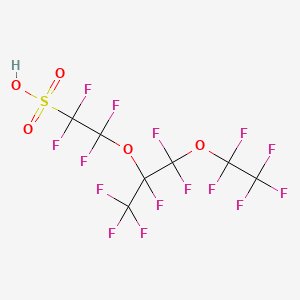

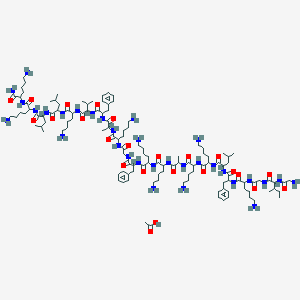
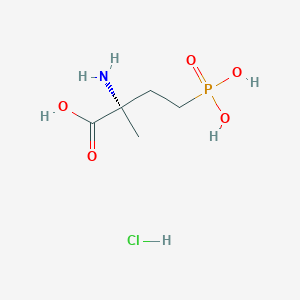
![Rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B15089222.png)

